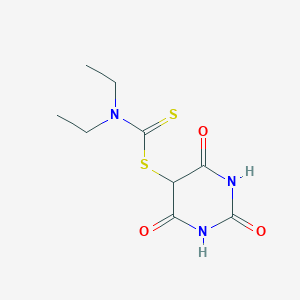
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate, also known as DTC, is a chemical compound that has been extensively studied for its potential application in scientific research. DTC is a dithiocarbamate derivative that has been synthesized through various methods and has shown promising results in various research studies.
作用機序
The mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various cellular processes. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which plays a role in the production of reactive oxygen species.
Biochemical and Physiological Effects
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
実験室実験の利点と制限
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the lab. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is also stable under various conditions, making it suitable for long-term storage. However, 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate. One area of interest is its potential application in the treatment of cancer. Further studies are needed to investigate the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for cancer. Another area of interest is its potential application in the treatment of inflammation and oxidative stress-related diseases. Future studies are needed to investigate the efficacy and safety of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate in these conditions.
Conclusion
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is a promising chemical compound that has shown potential for various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments, including its low toxicity profile and stability under various conditions. However, further studies are needed to fully understand the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for various diseases.
合成法
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate can be synthesized through various methods, including the reaction of pyrimidine-5-carbonitrile with carbon disulfide, followed by the reaction with diethylamine to produce the desired product. Another method involves the reaction of pyrimidine-5-carbonitrile with thiourea, followed by the reaction with diethylamine and carbon disulfide. The final product is purified through recrystallization or column chromatography.
科学的研究の応用
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been extensively studied for its potential application in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects on cancer, inflammation, and oxidative stress.
特性
製品名 |
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate |
|---|---|
分子式 |
C9H13N3O3S2 |
分子量 |
275.4 g/mol |
IUPAC名 |
(2,4,6-trioxo-1,3-diazinan-5-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-12(4-2)9(16)17-5-6(13)10-8(15)11-7(5)14/h5H,3-4H2,1-2H3,(H2,10,11,13,14,15) |
InChIキー |
ZMIXTWOFJGXDND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
正規SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)







